molecular formula C7H8N4O B1378436 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide CAS No. 1394041-54-3

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Cat. No. B1378436
M. Wt: 164.16 g/mol
InChI Key: SWSWARKJPJOEGV-UHFFFAOYSA-N
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Description

The compound “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. The “1-(2-cyanoethyl)” part suggests the presence of a cyanoethyl group attached to the molecule . The “1H-pyrazole-4-carboxamide” part indicates the presence of a pyrazole ring, which is a type of aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” were not found, related compounds such as “1-(2-cyanoethyl)pyrrole” have been synthesized and used as electrolyte additives to improve the performance of lithium-ion batteries at high temperatures .


Molecular Structure Analysis

The molecular structure of “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” would likely involve a pyrazole ring with a carboxamide group at the 4-position and a cyanoethyl group at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” were not found, related compounds such as “1-(2-cyanoethyl)pyrrole” have been involved in reactions to improve the performance of lithium-ion batteries .

Scientific Research Applications

Experimental Studies and Functionalization

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a part of the broader chemical family of pyrazole carboxamides. Experimental and theoretical studies have demonstrated the potential of pyrazole carboxamides in various functionalization reactions. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with aminophenols and amines has been well documented. These transformations are important for the synthesis of compounds with potential biological activities and for the development of new materials with unique properties (Yıldırım & Kandemirli, 2005).

Nematocidal and Fungicidal Activities

The pyrazole carboxamide derivatives have been noted for their agrochemical significance, particularly as fungicides. Notably, fluorine-containing pyrazole carboxamides exhibit notable nematocidal activities against certain nematodes like M. incognita, although their fungicidal activity is relatively weak. This opens avenues for the use of these compounds in agricultural pest control (Zhao et al., 2017).

Synthesis and Characterization for Cytotoxicity Studies

Research has also delved into the synthesis of various pyrazole carboxamide derivatives for cytotoxicity studies. For example, certain synthesized compounds have been tested for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. The structural characterization and synthesis of these compounds lay the foundation for their potential application in medicinal chemistry, particularly in the development of anticancer agents (Hassan et al., 2014).

Antimicrobial Potential

The antimicrobial potential of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives has been explored, with certain compounds showing promise against pathogenic bacterial strains. This suggests the potential use of pyrazole carboxamide derivatives in the development of new antimicrobial agents (Pitucha et al., 2011).

Insecticidal Activities

Moreover, novel pyrazole carboxamide derivatives have been synthesized and tested for their insecticidal activities against various pests. Some of these compounds have shown good efficacy, indicating their potential utility in pest management in agriculture (Wu et al., 2017).

properties

IUPAC Name

1-(2-cyanoethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWARKJPJOEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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